7-Deazahypoxanthine
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical intermediate . The empirical formula is C6H5N3O and the molecular weight is 135.12 .
Synthesis Analysis
A method of manufacturing 4-chloro-7H-pyrrolo [2,3-d]pyrimidine has been disclosed which involves several steps including the conversion of 6-amino-5- (2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo [2,3-d]pyrimidin-4-ol . A series of 7H-pyrrolo [2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors .Molecular Structure Analysis
The SMILES string of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol is Oc1ncnc2 [nH]ccc12 .Chemical Reactions Analysis
The inhibitory mechanisms of four 7H-pyrrolo [2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations . A series of pyrrolo-pyrimidine derivatives were used to build the QSAR models .Physical and Chemical Properties Analysis
7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a colourless crystalline solid . The empirical formula is C6H5N3O and the molecular weight is 135.12 .Scientific Research Applications
Recognition of DNA Structures : Substituted nucleoside analogues of 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, a related compound, have been synthesized to selectively bind CG inversions in DNA triple helices, enhancing affinity compared to traditional nucleotides (Rohan T. Ranasinghe et al., 2005).
Synthesis Methods : Studies have reported various methods for synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, including reductive ring cleavage approaches and cyclocondensation reactions (C. G. Dave & R. D. Shah, 1998), (C. G. Dave & Killol J. Patel, 2014).
Antifolate Drug Design : The classical antifolate and nonclassical analogues based on 7H-pyrrolo[2,3-d]pyrimidine structures have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy (A. Gangjee et al., 2007).
Potential in Antiviral Treatments : Compounds derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amines have shown promising results as inhibitors of NF-κB inducing kinase (NIK), with potential applications in treating psoriasis (Yuqin Zhu et al., 2020). Furthermore, derivatives of 7H-pyrrolo[2,3-d]pyrimidines have been identified as antiviral agents against Zika virus (Ruben Soto-Acosta et al., 2021).
Chemical Synthesis and Structure Elucidation : Various studies have been conducted to synthesize 7H-pyrrolo[2,3-d]pyrimidines and their derivatives, exploring different reaction conditions and elucidating their crystal structures (S. Asaftei et al., 2009), (G. Gainsford et al., 2010).
Anti-Inflammatory Properties : Certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activities, with some compounds exhibiting significant effects (M. Mohamed, Rehab Kamel, & Rania H. Abd El-hameed, 2013).
Mechanism of Action
Target of Action
The primary target of 7-Deazahypoxanthine is Purine nucleoside phosphorylase (PNP) . PNP is a key enzyme in the salvage pathway of purine biosynthesis, catalyzing the phosphorolytic cleavage of glycosidic bonds in purine nucleosides to generate ribose 1-phosphate and a free purine base .
Mode of Action
This compound acts as a noncompetitive inhibitor of the phosphorolysis of inosine by PNP . This means it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of PNP by this compound affects the purine salvage pathway , which is crucial for nucleotide synthesis . This disruption can lead to a decrease in the availability of purine nucleotides, affecting various cellular processes that rely on these molecules.
Pharmacokinetics
Modifications have been made to the this compound framework to improve its aqueous solubility characteristics . These modifications, such as the addition of water-solubilizing groups, can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
This compound and its derivatives have demonstrated antiproliferative activity against HeLa cells . They inhibit tubulin assembly, impacting microtubule dynamics and spindle morphology . This disruption can trigger mitotic delay and cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can impact the compound’s efficacy, as they may compete with this compound for binding sites on its target enzyme .
Safety and Hazards
Future Directions
The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers. Developing new anti-PAK4 compounds using cost-effective processes is critical . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo [2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .
Biochemical Analysis
Biochemical Properties
It has been found to be a potent inhibitor of certain kinases . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . The nature of these interactions is likely due to the compound’s ability to bind to these enzymes, inhibiting their function .
Cellular Effects
7H-Pyrrolo[2,3-d]pyrimidin-4-ol has shown promising cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with various enzymes. Molecular docking studies have indicated similar binding interactions between this compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .
Properties
IUPAC Name |
3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZEITWVNHWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190281 | |
Record name | 7-Deazahypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-71-5 | |
Record name | 7-Deazahypoxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3680-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Deazahypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3680-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3680-71-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Deazahypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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